molecular formula C24H24ClN3S B4945076 N-(3-chlorophenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide

N-(3-chlorophenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide

Cat. No.: B4945076
M. Wt: 422.0 g/mol
InChI Key: VGKCSHCDPHGPFP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a 3-chlorophenyl group, a diphenylmethyl group, and a carbothioamide group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the 3-chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and the piperazine ring.

    Attachment of the Diphenylmethyl Group: The diphenylmethyl group can be attached through a Friedel-Crafts alkylation reaction using diphenylmethanol and a Lewis acid catalyst, such as aluminum chloride.

    Formation of the Carbothioamide Group: The final step involves the reaction of the intermediate compound with thiophosgene to form the carbothioamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbothioamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents, and low temperatures.

    Substitution: Amines, thiols, polar aprotic solvents, and mild heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies on its mechanism of action are essential to fully understand its biological and therapeutic potential.

Comparison with Similar Compounds

N-(3-chlorophenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide can be compared with other piperazine derivatives, such as:

    N-(3-chlorophenyl)piperazine: Lacks the diphenylmethyl and carbothioamide groups, resulting in different chemical and biological properties.

    4-(diphenylmethyl)piperazine: Lacks the 3-chlorophenyl and carbothioamide groups, leading to distinct reactivity and applications.

    N-(3-chlorophenyl)-4-(methyl)piperazine-1-carbothioamide:

Properties

IUPAC Name

4-benzhydryl-N-(3-chlorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3S/c25-21-12-7-13-22(18-21)26-24(29)28-16-14-27(15-17-28)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,18,23H,14-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKCSHCDPHGPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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